Methylphenylvinylsilane
Description
Properties
IUPAC Name |
ethenyl-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFDZNGKYQSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-39-6 | |
| Record name | (Ethenylmethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, methylvinyldichlorosilane is treated with phenylmagnesium bromide (PhMgBr) in an anhydrous ether solvent. The reaction proceeds via a two-step substitution:
Critical to this method is the exclusion of moisture, which can lead to hydrolysis byproducts such as 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. To mitigate this, trialkyl orthoformate (e.g., triethyl orthoformate) is introduced to sequester trace water, improving yields from ~70% to >90%.
Table 1: Grignard Method Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Diethyl ether | Minimizes side reactions |
| Temperature | 0–25°C | Balances reaction rate & selectivity |
| Triethyl orthoformate | 1.2–1.5 eq | Suppresses cyclotetrasiloxane formation |
| Reaction time | 4–6 hours | Ensures complete substitution |
This method, while effective on a laboratory scale, faces scalability challenges due to the pyrophoric nature of Grignard reagents and the high cost of methylvinyldichlorosilane.
Catalytic Dehydrogenation of Silane Precursors
An alternative route involves the dehydrogenation of methylphenylvinylsilane (MePhViSiH₂) using transition metal catalysts. Although less common, this method offers a pathway to MePhViSiH without requiring chlorosilane precursors.
Ruthenium-Catalyzed Dehydrogenation
Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, catalyze the removal of hydrogen from MePhViSiH₂ in acetonitrile solvent:
Yields exceeding 85% are achievable under mild conditions (50°C, 12 hours), though catalyst costs (~$320/g for Ru) limit industrial adoption.
Challenges in Industrial-Scale Production
Byproduct Management
The formation of cyclic siloxanes remains a persistent issue. Advanced distillation techniques, such as spinning band columns, are required to separate MePhViSiH (boiling point: 142–145°C) from 1,3,5,7-tetravinylcyclotetrasiloxane (bp: 148–150°C), adding ~30% to production costs.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for MePhViSiH Production
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Grignard | 90–95 | 1,200 | Laboratory scale |
| Ru-catalyzed | 85–90 | 2,800 | Pilot plant |
| Electrochemical | 60–65 | 900* | Experimental |
*Estimated based on prototype systems
Chemical Reactions Analysis
Types of Reactions: Methylphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Materials Science
Adhesives and Sealants
Methylphenylvinylsilane is widely used in formulating high-performance adhesives and sealants. Its unique chemical structure enhances bonding strength and durability, making it suitable for applications in construction and automotive industries. The incorporation of this silane improves thermal stability and mechanical properties of the final products .
Surface Modification
The compound is effective for modifying the surfaces of materials, enhancing properties such as hydrophobicity and adhesion. This application is particularly beneficial in coatings and paints, where improved surface characteristics can lead to better performance and longevity of the coatings .
Silane Coupling Agents
As a silane coupling agent, this compound enhances compatibility between organic and inorganic materials. This property is crucial in composite materials and glass fiber reinforced plastics, where it facilitates better interfacial bonding, leading to improved mechanical properties .
Electronics Industry
In the electronics sector, this compound is utilized to create protective coatings for electronic components. These coatings improve resistance to moisture and corrosion, thereby extending the lifespan and reliability of electronic devices. The compound's ability to form strong bonds with different substrates makes it an ideal choice for encapsulating sensitive electronic components .
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in the development of new materials with tailored properties. It has been employed in various reactions, including Hiyama coupling reactions, which are essential for synthesizing complex organic molecules. Research has shown that vinylsilanes like this compound can facilitate selective synthesis processes that yield high purity products .
Case Study 1: Synthesis of Indolizidine Derivatives
A study demonstrated the use of this compound in synthesizing indolizidine derivatives through highly diastereo- and regio-selective reactions. The results indicated that the compound significantly enhances reaction yields compared to traditional methods .
Case Study 2: Photocatalytic Applications
Recent research highlighted the photocatalytic cycloaromatization of vinylsilanes, including this compound. This process resulted in moderate to good yields of complex aromatic compounds, showcasing its potential in advanced material synthesis .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Adhesives & Sealants | High-performance construction adhesives | Enhanced bonding strength |
| Surface Modification | Coatings for hydrophobic surfaces | Improved durability |
| Electronics | Protective coatings for components | Increased moisture resistance |
| Organic Synthesis | Hiyama coupling reactions | High yields of complex organic molecules |
Mechanism of Action
The mechanism by which methylphenylvinylsilane exerts its effects involves its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the phenyl and methyl groups contribute to the compound’s stability and reactivity. These properties make it a valuable component in the synthesis of high-performance materials .
Comparison with Similar Compounds
Structural and Functional Differences
The reactivity and applications of organosilanes are heavily influenced by their substituents. Below is a comparison of Methylphenylvinylsilane with structurally related silanes:
Key Observations:
- Steric and Electronic Effects : The vinyl group in this compound enhances its reactivity in syn-selective hydrosilylation, contrasting with phenylsilane’s anti-selectivity due to smaller substituents .
- Chlorine Substitution : Chlorodimethylvinylsilane’s Cl group increases electrophilicity, making it suitable for surface functionalization .
Reactivity in Catalytic Reactions
This compound exhibits distinct behavior in iron-catalyzed hydrosilylation. For example, when reacted with diphenylacetylene (tolane), it produces (E)-isomers via syn-addition, whereas phenylsilane yields (Z)-isomers through anti-addition (Scheme 191, ). This stereodivergence is attributed to steric hindrance from the methyl and phenyl groups, which orient the vinyl group for syn-addition .
Comparative Reaction Outcomes:
| Silane Used | Product Stereochemistry | Diastereomeric Excess (de) |
|---|---|---|
| This compound | (E)-isomer | 80% de |
| Dimethylphenylsilane | (E)-isomer | 50% de |
| Phenylsilane | (Z)-isomer | 98% yield, 1:20 E/Z |
Biological Activity
Methylphenylvinylsilane (MPVS) is a silane compound with potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
This compound is characterized by the formula and features a vinyl group attached to a silicon atom. This unique structure imparts distinct physicochemical properties compared to purely carbon-based compounds, which may influence its biological activity.
Mechanisms of Biological Activity
-
Antiproliferative Effects :
Recent studies have indicated that compounds similar to MPVS exhibit significant antiproliferative activity against various cancer cell lines. For instance, related vinylsilanes have shown efficacy in inhibiting the growth of breast cancer cells (MCF-7) by modulating pathways associated with cell proliferation and apoptosis . -
Binding Affinity :
The interaction of MPVS with specific biological targets, such as the Vitamin D Receptor (VDR), has been investigated. Although MPVS itself has not been directly studied for VDR binding, analogs have demonstrated varying degrees of affinity for this receptor, suggesting that modifications in the silane structure can influence biological interactions . -
Radical Mechanisms :
The reactivity of vinylsilanes, including MPVS, in radical-mediated processes has been explored. These reactions can lead to the formation of complex silacycles that may possess unique biological properties, enhancing their potential as therapeutic agents .
Anticancer Activity
A notable study highlighted the anticancer potential of bioactive compounds derived from microbial sources that share structural similarities with MPVS. These compounds exhibited dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs), demonstrating significant activity against prostate cancer cell lines . The findings suggest that compounds like MPVS could be further explored for their dual functionality in cancer treatment.
Table 1: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis and cell cycle arrest |
| Analog 3a | MCF-7 | 5.60 | VDR binding and transcriptional activation |
| Analog 3b | PC3 (Prostate Cancer) | TBD | Antiproliferative via apoptosis induction |
Potential Therapeutic Applications
Given its biological activities, MPVS and its derivatives hold promise for various therapeutic applications:
- Cancer Therapy : The antiproliferative effects observed in studies indicate potential for development as a cancer treatment agent.
- Antimicrobial Applications : Similar structures have shown antimicrobial properties, suggesting that MPVS could be investigated for its efficacy against bacterial infections.
- Material Science : Beyond biological applications, MPVS can also be utilized in creating novel materials with specific properties due to its silane characteristics.
Q & A
Basic: What are the recommended methods for synthesizing Methylphenylphenylvinylsilane in laboratory settings?
Methodological Answer:
Synthesis should follow established organosilicon chemistry protocols, emphasizing controlled reaction conditions. Key steps include:
- Selecting catalysts (e.g., platinum-based for hydrosilylation) and optimizing stoichiometry to minimize byproducts.
- Using inert atmospheres (argon/nitrogen) to prevent oxidation of the vinyl group .
- Purification via fractional distillation or column chromatography to isolate high-purity product.
- Validating success through intermediate characterization (e.g., NMR for vinyl group integrity) .
Basic: How should Methylphenylvinylsilane be characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: Focus on H and Si NMR to confirm vinyl, phenyl, and methyl group integration. Compare shifts with reference spectra for analogous silanes .
- FT-IR: Identify Si-C (650–750 cm) and Si-H (2100–2250 cm) stretches. Note that vinyl groups exhibit C=C peaks near 1640 cm .
- Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions for accuracy .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Store under inert gas (argon) in flame-resistant containers to prevent moisture-induced hydrolysis or polymerization .
- Monitor for discoloration or viscosity changes, which indicate degradation. Conduct periodic NMR checks to assess chemical integrity .
- Avoid proximity to strong acids/bases or oxidizing agents due to silane reactivity .
Advanced: How can conflicting data on this compound’s reaction mechanisms be resolved?
Methodological Answer:
- Perform kinetic studies under varying conditions (temperature, solvent polarity) to identify rate-determining steps .
- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and intermediates .
- Compare findings with computational models (DFT calculations) to validate proposed mechanisms . Document discrepancies and propose hypotheses for further testing .
Advanced: What computational strategies are effective for modeling this compound’s electronic properties?
Methodological Answer:
- Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies and frontier molecular orbitals .
- Validate models against experimental UV-Vis or cyclic voltammetry data. Adjust basis sets (e.g., 6-31G*) for silicon-containing systems .
- Publish raw computational data (e.g., input/output files) in supplementary materials to enable reproducibility .
Advanced: How should researchers address contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Conduct meta-analysis of published datasets, noting variables like catalyst loading, solvent purity, and reaction scale .
- Replicate key studies with standardized protocols, reporting uncertainties (e.g., error bars for yield measurements) .
- Use statistical tools (ANOVA, t-tests) to determine if discrepancies arise from methodological differences or intrinsic compound variability .
Literature Review: What strategies ensure a comprehensive review of this compound’s applications?
Methodological Answer:
- Use systematic keyword searches (e.g., "vinylsilane cross-coupling" AND "silylation") in Google Scholar, prioritizing high-impact journals and recent citations .
- Track references from seminal papers to identify foundational studies. Use citation managers to organize sources and highlight knowledge gaps .
- Differentiate primary sources (experimental data) from reviews to assess evidence quality .
Experimental Reproducibility: What details are critical for replicating this compound-based experiments?
Methodological Answer:
- Document exact reagent grades, solvent drying methods, and equipment calibration data .
- Include raw spectral data (e.g., NMR integration values) in appendices, not just processed results .
- Describe environmental controls (humidity, temperature) to address silane sensitivity .
Toxicity and Environmental Impact: How should researchers assess this compound’s hazards?
Methodological Answer:
- Refer to safety data sheets (SDS) of structurally similar silanes for preliminary toxicity predictions (e.g., Phenylsilane’s flammability and irritant properties) .
- Conduct ecotoxicology assays (e.g., Daphnia magna tests) to evaluate aquatic toxicity. Report degradation products from hydrolysis/oxidation .
- Use lifecycle analysis (LCA) frameworks to model environmental persistence and bioaccumulation potential .
Statistical Analysis: How should researchers report uncertainties in this compound studies?
Methodological Answer:
- Provide absolute values (e.g., yield in mg) alongside percentages to enable error propagation calculations .
- Specify statistical methods (e.g., standard deviation for triplicate experiments) and software (e.g., R, Python libraries) .
- Avoid overreliance on p-values; instead, report effect sizes and confidence intervals to contextualize significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
